molecular formula C9H9F3N4O3 B2502828 Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate CAS No. 648427-25-2

Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate

Cat. No.: B2502828
CAS No.: 648427-25-2
M. Wt: 278.191
InChI Key: XJDJGUSICDOBSX-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate is a synthetic organic compound featuring a pyrimidine core substituted with a trifluoromethyl group and a hydrazino-linked acetoxy ester. This structure combines electron-deficient aromaticity (via the trifluoromethylpyrimidine moiety) with a reactive hydrazine bridge, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

IUPAC Name

ethyl 2-oxo-2-[2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazinyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N4O3/c1-2-19-7(18)6(17)15-16-8-13-4-3-5(14-8)9(10,11)12/h3-4H,2H2,1H3,(H,15,17)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDJGUSICDOBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NNC1=NC=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The hydrazino group is then added through a nucleophilic substitution reaction. Finally, the ethyl ester moiety is introduced to complete the synthesis .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine and hydrazine derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues
Compound Name Key Substituents Molecular Weight (ESI-MS [M+H]⁺) Yield (%) Reference
Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate (Target) Trifluoromethylpyrimidine, hydrazino ~322.2 (estimated) N/A N/A
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole, trifluoromethylphenyl, piperazine 548.2 93.4
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thioether, thietanyloxy, methylpyrimidine N/A N/A
2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine Pyranone, dimethylpyrimidine N/A N/A

Key Observations :

  • Trifluoromethyl Groups : The target compound’s trifluoromethylpyrimidine group enhances lipophilicity and metabolic stability compared to methyl or chloro substituents (e.g., compound 10f in has a 3-chlorophenyl group with lower molecular weight (514.2 [M+H]⁺)).
Physicochemical Properties
  • Solubility : The trifluoromethyl group increases hydrophobicity compared to hydroxyl or morpholine substituents (e.g., compound 790272-38-7 in ).
  • logP : Estimated logP for the target compound is higher than derivatives with polar groups (e.g., pyridinyl in ), aligning with its trifluoromethyl and ester functionalities.
Crystallographic Data
  • Analogues like 1 in may adopt planar pyrimidine conformations, stabilized by hydrogen bonding.

Biological Activity

Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate (CAS No. 648427-25-2) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics, particularly the trifluoromethyl group and hydrazino moiety. This article explores its biological activity, synthesis, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9F3N4O3. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems. The presence of the hydrazino group allows for potential interactions with various biological targets, including enzymes and receptors.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Preparation of the Pyrimidine Ring : Starting from commercially available precursors.
  • Introduction of the Trifluoromethyl Group : This can be achieved through various methods such as nucleophilic substitution.
  • Formation of the Hydrazino Group : Added via nucleophilic substitution reactions.
  • Esterification : The final step involves esterification to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity, potentially leading to inhibition of enzymatic activity.

Anticancer Properties

Research indicates that compounds containing similar structures exhibit significant anticancer activity. For instance, hydrazones and hydrazines have been shown to possess cytotoxic effects against various cancer cell lines. This compound may similarly inhibit the growth of cancer cells through mechanisms such as:

  • Inhibition of Topoisomerase : Affecting DNA replication and repair processes.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

A study demonstrated that derivatives with hydrazino groups showed promising results in inhibiting proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Compounds with similar structures have shown effectiveness against bacteria and fungi, suggesting potential applications in infectious disease treatment.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives based on this compound.

Study Objective Findings
Evaluate anticancer activitySignificant cytotoxicity against MDA-MB-231 cells
Synthesize derivativesIdentified compounds with enhanced enzyme inhibition
Investigate antimicrobial propertiesEffective against several bacterial strains

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